molecular formula C25H22N2O4 B3916775 ethyl 3-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate

ethyl 3-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate

Cat. No.: B3916775
M. Wt: 414.5 g/mol
InChI Key: SPNPMOQSVPRDOZ-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate, also known as EBP, is a synthetic compound that has been widely used in scientific research. EBP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of ethyl 3-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate involves the inhibition of cathepsin B activity. Cathepsin B is a lysosomal cysteine protease that is involved in the degradation of extracellular matrix proteins. This compound inhibits the activity of cathepsin B by binding to the enzyme and blocking its active site.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to inhibit the invasion and migration of cancer cells by blocking the activity of cathepsin B. This compound has also been found to inhibit the formation of osteoclasts, which are cells that are involved in the breakdown and resorption of bone tissue. This inhibition of osteoclast formation has potential therapeutic applications in the treatment of osteoporosis.

Advantages and Limitations for Lab Experiments

Ethyl 3-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate has several advantages as a tool for scientific research. This compound is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable and has a long shelf life, making it easy to store and transport. However, there are also some limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and there is still much to be learned about its mechanism of action and physiological effects. Additionally, this compound is a potent inhibitor of cathepsin B, which means that it may have off-target effects on other enzymes.

Future Directions

There are many future directions for the use of ethyl 3-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate in scientific research. One potential direction is the development of this compound-based therapies for the treatment of cancer and osteoporosis. Another potential direction is the use of this compound as a tool to study the role of cathepsin B in various biological processes. Finally, further research is needed to fully understand the mechanism of action and physiological effects of this compound, which could lead to the development of new and more effective therapies.

Scientific Research Applications

Ethyl 3-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate has been widely used in scientific research as a tool to study various biological processes. This compound has been found to inhibit the activity of the enzyme cathepsin B, which is involved in the degradation of extracellular matrix proteins. This inhibition of cathepsin B activity has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and osteoporosis.

Properties

IUPAC Name

ethyl 3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-2-31-25(30)20-14-9-15-21(17-20)26-24(29)22(16-18-10-5-3-6-11-18)27-23(28)19-12-7-4-8-13-19/h3-17H,2H2,1H3,(H,26,29)(H,27,28)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNPMOQSVPRDOZ-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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